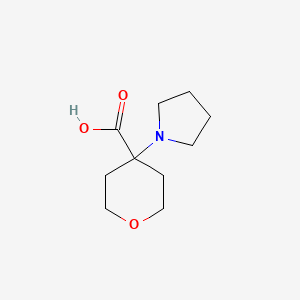

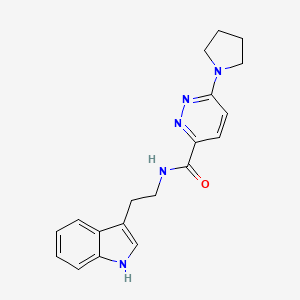

![molecular formula C16H16N4 B2564615 3-Methyl-1-(propylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 305333-69-1](/img/structure/B2564615.png)

3-Methyl-1-(propylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-Methyl-1-(propylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile” is an organic compound that belongs to the pyrido[1,2-a]benzimidazole family. It has a linear formula of C16H16N4 and a molecular weight of 264.333 .

Synthesis Analysis

The synthesis of pyrido[1,2-a]benzimidazoles, the family to which this compound belongs, has been a subject of considerable attention due to their wide spectrum of biological activity and numerous therapeutic applications in medicine . The creation of pharmacologically sound benzimidazole derivatives is an important task that requires complex synthetic approaches .Molecular Structure Analysis

The molecular structure of this compound is based on the pyrido[1,2-a]benzimidazole scaffold, which is an isostere of the nitrogenous bases of nucleic acids . This scaffold is found in many natural and synthetic biologically active substances .Scientific Research Applications

Synthesis of Heterocyclic Compounds

A significant area of application for 3-Methyl-1-(propylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile is in the synthesis of heterocyclic compounds. The synthesis involves fusing 1H-benzimidazole-2-acetonitrile with β-keto esters or ethyl β-aminocrotonate in the presence of ammonium acetate to yield tricyclic compounds. These compounds have been converted into various derivatives, including N-5 methyl and N-5 ethyl derivatives. This synthesis pathway is crucial for creating a diverse array of compounds with potential biological and chemical applications, including antimicrobial activity against S. aureus and screening for activity against P-388 lymphocytic leukemia in mice (Rida et al., 1988).

Development of Fluorescent Materials

Another application involves the synthesis and characterization of novel 1,3,4-oxadiazole derivatives containing the pyrido[1,2-a]benzimidazole moiety for exploring their optical properties. These compounds display blue-green emissions in dilute solutions and exhibit high quantum yields of fluorescence, making them potential candidates for applications in fluorescent materials and organic electronics (Yang et al., 2011).

Antimicrobial Activity Research

Research into the antimicrobial properties of derivatives of this compound has led to the synthesis of compounds with potential antimicrobial activity. A study on pyrido[1,2-a]benzimidazole derivatives revealed that many compounds exhibited in vitro antimicrobial activity, providing valuable insights into the structure-activity relationship of these compounds (Badawey & Gohar, 1992).

Exploring Chemical Reactivity and Synthesis Mechanisms

The chemical reactivity of this compound serves as a foundation for developing novel synthetic methodologies. Studies have explored its reactivity towards various reagents, leading to the efficient synthesis of a wide range of heterocyclic compounds. This research not only expands the chemical toolbox but also contributes to a deeper understanding of reaction mechanisms and synthetic strategies in organic chemistry (Ibrahim, 2013).

Future Directions

The future directions for this compound and similar ones lie in their potential for a wide range of therapeutic applications. The creation of pharmacologically sound benzimidazole derivatives is an important task that requires complex synthetic approaches . The wide spectrum of their biological activity and numerous therapeutic applications in medicine make them of great practical importance .

properties

IUPAC Name |

3-methyl-1-(propylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4/c1-3-8-18-15-9-11(2)12(10-17)16-19-13-6-4-5-7-14(13)20(15)16/h4-7,9,18H,3,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOFUPKBTXKLOAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=CC(=C(C2=NC3=CC=CC=C3N12)C#N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide](/img/structure/B2564532.png)

![2-(naphthalen-2-yloxy)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2564536.png)

![3-[3-(4-bromophenyl)-4-(2,2-dicyanoethenyl)pyrazol-1-yl]propanoic Acid](/img/structure/B2564542.png)

![1-Methyl-2,2-dioxothieno[3,2-c]thiazin-4-one](/img/structure/B2564543.png)

![Methyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate hydrochloride](/img/structure/B2564546.png)

![N-{2-chloro-6-[(4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl)oxy]benzyl}benzenesulfonamide](/img/structure/B2564547.png)

![2-[4-Methoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid](/img/structure/B2564549.png)